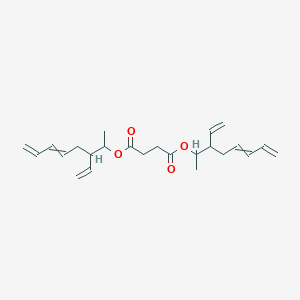
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-ethenylocta-5,7-dien-2-yl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. The vinyl phosphates are smoothly converted into trisubstituted buta-1,3-dienes via the reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates to α,β-unsaturated ketones.
Major Products Formed
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-ethenylocta-5,7-dien-2-yl groups, which can participate in various chemical reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(5E)-3-ethenylocta-5,7-dien-2-yl butanedioate: Shares a similar structure but differs in the position of the double bonds.
Vinyl Phosphates: Used as precursors in the synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65143-33-1 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
bis(3-ethenylocta-5,7-dien-2-yl) butanedioate |
InChI |
InChI=1S/C24H34O4/c1-7-11-13-15-21(9-3)19(5)27-23(25)17-18-24(26)28-20(6)22(10-4)16-14-12-8-2/h7-14,19-22H,1-4,15-18H2,5-6H3 |
Clé InChI |
VFYQBSOMHLCICJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC=CC=C)C=C)OC(=O)CCC(=O)OC(C)C(CC=CC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


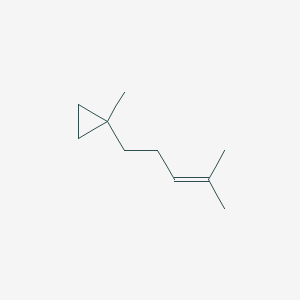

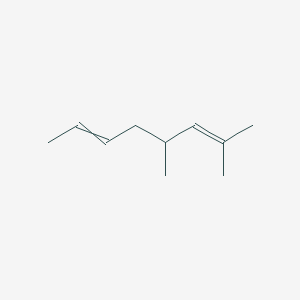
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
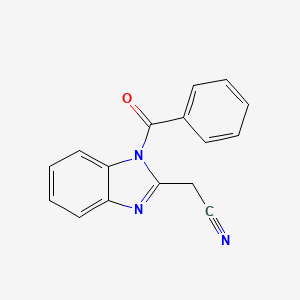
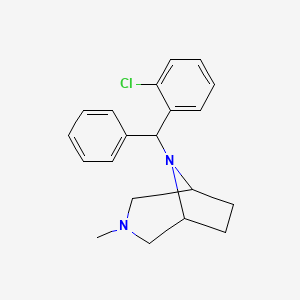
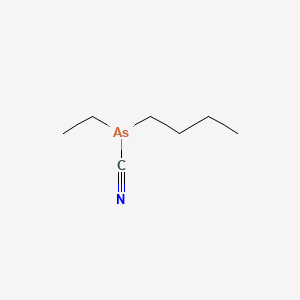
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
